5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin
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Overview
Description
5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin is a natural product found in Pyrenula with data available.
Scientific Research Applications
Bioactive Compounds from Fungi
Isocoumarins, including derivatives similar to 5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin, have been isolated from various fungi such as mangrove endophytic fungi and marine sponge-associated fungi. These compounds have shown promising biological activities:
- Compounds extracted from Penicillium sp. showed inhibitory activity against α-glucosidase, stronger than some positive controls, indicating potential therapeutic applications (Qiu et al., 2020).
- Isocoumarin derivatives from Aspergillus sp. exhibited cytotoxicity against certain cancer cell lines, hinting at their potential in cancer treatment (Wu et al., 2019).
- New isocoumarin derivatives from the marine sponge-associated fungus Aspergillus similanensis showed antimicrobial activity and potential synergism with antibiotics against resistant bacteria strains (Prompanya et al., 2014).
Synthesis and Bioactivity
The structural diversity and biological activities of isocoumarins have led to studies on their synthesis and bioactivity:
- Synthesis of new dihalophenyl- and dihalobenzylisocoumarins has explored their potential in various biological applications like inflammation inhibition, herbicidal activity, and as serine protease inhibitors (Shafiq et al., 2005).
- Novel 8-amido isocoumarin derivatives have demonstrated potent cytotoxic and apoptotic effects in breast cancer cells, emphasizing their potential in cancer therapy (Das et al., 2021).
Antifungal and Antimicrobial Properties
Isocoumarin derivatives have been recognized for their antifungal and antimicrobial properties:
- Certain isocoumarin derivatives have shown inhibitory activities against harmful fungi and bacteria, providing insights into developing new antimicrobial agents (Kornsakulkarn et al., 2009).
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5,8-dihydroxy-3-[(E)-pent-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3/b5-4+ |
InChI Key |
IGZDEFGSVLJTJQ-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/C1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Canonical SMILES |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Synonyms |
(E)-5,8-dihydroxy-3-(1-pentenyl)isocoumarin 5,8-DH-PIC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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